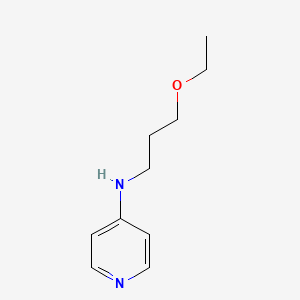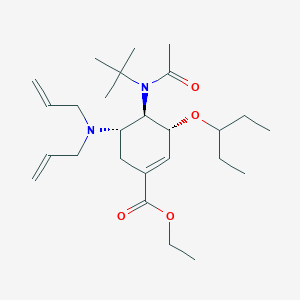![molecular formula C8H9NO2 B1415088 3,4-二氢-2H-苯并[b][1,4]噁嗪-8-醇 CAS No. 704879-73-2](/img/structure/B1415088.png)
3,4-二氢-2H-苯并[b][1,4]噁嗪-8-醇
描述
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol is a heterocyclic compound with the molecular formula C8H9NO2. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by a benzene ring fused to an oxazine ring, with a hydroxyl group at the 8th position.
科学研究应用
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
作用机制
Mode of Action
It has been suggested that the compound may interact with its targets through a series of chemical reactions . The compound’s high regioselectivity and good substrate scope allow it to produce both N-substituted and N-unsubstituted products .
Biochemical Pathways
It is known that the compound can be synthesized through a two-step synthetic protocol , suggesting that it may interact with multiple biochemical pathways.
Result of Action
It has been suggested that the compound may have potential anticancer properties .
生化分析
Biochemical Properties
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive oxygen species .
Cellular Effects
The effects of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and cognitive function. Additionally, 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol in laboratory settings are important factors to consider. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These changes can affect its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol can lead to alterations in cell viability and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .
Metabolic Pathways
3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to plasma proteins such as albumin. These interactions influence its localization and accumulation in specific tissues, which can affect its overall pharmacological profile .
Subcellular Localization
The subcellular localization of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and is known for its high regioselectivity and good substrate scope .
Industrial Production Methods: Industrial production methods often utilize high-throughput mechanochemistry, which allows for the parallel synthesis of benzoxazine derivatives. This method involves a one-pot, three-component reaction using a multiposition jar milling system, enabling the processing of multiple samples simultaneously .
化学反应分析
Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazine ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
- 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine
- 2H-1,4-Benzoxazin-8-ol
Comparison: 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol is unique due to the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-1-2-6-8(7)11-5-4-9-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRWZANKPSYLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652409 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704879-73-2 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)


![[4-(3-Methylphenoxy)phenyl]methanol](/img/structure/B1415009.png)










